Epibestatin hydrochloride

Vue d'ensemble

Description

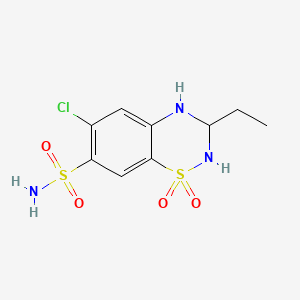

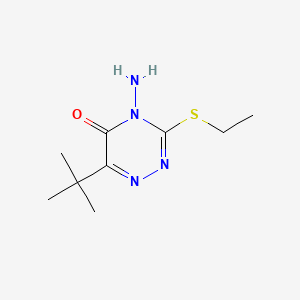

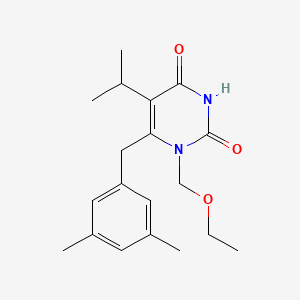

Epibestatin hydrochloride is a compound with a molecular weight of 344.83 . It appears as a white powder and forms a clear colorless solution at 5 mg plus 0.2 ml of water . The elemental analysis shows it contains 54.6% carbon and 8.1% nitrogen .

Synthesis Analysis

Epibestatin hydrochloride can be synthesized from an aldehyde derived from d-phenylalanine . The key step in the synthesis is a proline-catalyzed α-hydroxylation of the aldehyde, which leads to the incorporation of a hydroxyl group at the α-position of that aldehyde with good yield and very high diastereoselectivity . The synthetic route offers a general method for the synthesis of such types of compounds and their analogues by changing the proline catalyst and/or the starting material from d- to l-phenylalanine .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of Epibestatin hydrochloride include a proline-catalyzed α-hydroxylation of an aldehyde derived from d-phenylalanine . This reaction leads to the incorporation of a hydroxyl group at the α-position of the aldehyde .Physical And Chemical Properties Analysis

Epibestatin hydrochloride is a white powder that forms a clear colorless solution at 5 mg plus 0.2 ml of water . Its elemental composition includes 54.6% carbon and 8.1% nitrogen .Applications De Recherche Scientifique

Protein–Protein Interaction Stabilization

Epibestatin hydrochloride: has been identified as a potential stabilizer of protein–protein interactions (PPIs). This application is crucial in therapeutic strategies where the stabilization of PPIs can be beneficial, especially in cases where a PPI is disrupted in a disease state . The ability to stabilize such interactions can lead to the development of novel drugs that can modulate these interactions for therapeutic benefits.

Pharmaceutical Research

In pharmaceutical research, Epibestatin hydrochloride can be used to explore the dynamics of ternary complex formation. This is particularly important in the discovery of new drugs where understanding the interaction between different molecules can lead to the identification of compounds with high therapeutic potential .

Biochemistry Research

In biochemistry, Epibestatin hydrochloride can be utilized in studies focusing on amino acid derivatives. Its structure, which includes an amino acid moiety, makes it a valuable compound for research into amino acid metabolism and related biochemical pathways .

Structural Biology

The compound’s role in stabilizing protein structures makes it a valuable tool in structural biology. Researchers can use Epibestatin hydrochloride to study the conformational changes in proteins and their complexes, which is essential for understanding protein function and designing protein-based drugs .

Enzymology

Epibestatin hydrochloride: can be used in enzymology to study enzyme kinetics and mechanisms. Its interaction with enzymes can provide insights into enzyme-substrate specificity and the development of enzyme inhibitors or activators for therapeutic use .

Orientations Futures

The stabilization of protein-protein interactions (PPIs) by targeting PPI interfaces with small molecule drugs like Epibestatin hydrochloride has enormous potential as a therapeutic strategy . The discovery of novel PPI stabilizers has been hindered due to the lack of tools available to monitor PPI stabilization . Therefore, future research could focus on developing tools for monitoring PPI stabilization and discovering novel PPI stabilizers .

Mécanisme D'action

Target of Action

Epibestatin hydrochloride is known to serve as a stabilizer for 14-3-3 protein-protein interactions . It is also a diastereoepimer of the aminopeptidase inhibitor known as bestatin . Bestatin is a specific inhibitor that targets aminopeptidases, competitively inhibiting leucine aminopeptidase and aminopeptidase B .

Mode of Action

The mode of action of Epibestatin hydrochloride involves its interaction with its targets, leading to significant changes. As a stabilizer of 14-3-3 protein-protein interactions, it helps maintain the stability of these interactions . As a diastereoepimer of bestatin, it shares similar inhibitory effects on aminopeptidases .

Biochemical Pathways

The biochemical pathways affected by Epibestatin hydrochloride are primarily related to its role as a stabilizer of 14-3-3 protein-protein interactions . The 14-3-3 proteins are a family of conserved regulatory molecules expressed in all eukaryotic cells. They are involved in a wide variety of cellular processes, including signal transduction, cell cycle control, apoptosis, and stress responses .

Pharmacokinetics

It is known that the oral clearance and the volume of distribution of the central compartment of related compounds like epinastine are associated with body weight, formulation, and food status . An absorption lag time is apparent in fed subjects . These factors likely impact the bioavailability of Epibestatin hydrochloride, but more research is needed to confirm this.

Result of Action

The molecular and cellular effects of Epibestatin hydrochloride’s action are primarily related to its role as a stabilizer of 14-3-3 protein-protein interactions . By stabilizing these interactions, it can potentially influence various cellular processes regulated by 14-3-3 proteins .

Action Environment

The action, efficacy, and stability of Epibestatin hydrochloride can be influenced by various environmental factors. For instance, the presence of food can impact the absorption of the compound . Additionally, the compound’s stability may be affected by storage conditions . More research is needed to fully understand how different environmental factors influence the action of Epibestatin hydrochloride.

Propriétés

IUPAC Name |

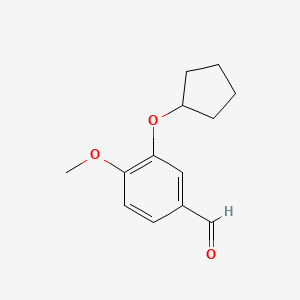

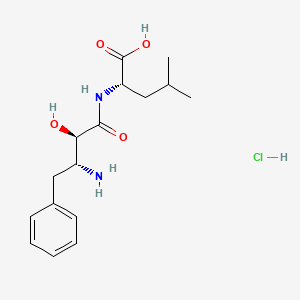

(2S)-2-[[(2R,3R)-3-amino-2-hydroxy-4-phenylbutanoyl]amino]-4-methylpentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O4.ClH/c1-10(2)8-13(16(21)22)18-15(20)14(19)12(17)9-11-6-4-3-5-7-11;/h3-7,10,12-14,19H,8-9,17H2,1-2H3,(H,18,20)(H,21,22);1H/t12-,13+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGDFITZJGKUSDK-FPFZOWOXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)C(C(CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)[C@@H]([C@@H](CC1=CC=CC=C1)N)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001016925 | |

| Record name | Epibestatin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epibestatin hydrochloride | |

CAS RN |

100992-60-7 | |

| Record name | Epibestatin Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001016925 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.